molecular formula C15H13N3O2 B3916662 N'-(cinnamoyloxy)-2-pyridinecarboximidamide

N'-(cinnamoyloxy)-2-pyridinecarboximidamide

Cat. No.: B3916662
M. Wt: 267.28 g/mol
InChI Key: CUGCFQCYIQPLOL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cinnamoyloxy)-2-pyridinecarboximidamide, also known as PAC-1, is a small molecule that has gained attention in the scientific community due to its potential as an anticancer agent. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N'-(cinnamoyloxy)-2-pyridinecarboximidamide is still under investigation, but it is believed to involve the activation of procaspase-3, an enzyme that plays a key role in the apoptotic pathway. This compound has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptotic cascade and ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of N'-(cinnamoyloxy)-2-pyridinecarboximidamide is its selectivity for cancer cells, which allows for targeted therapy and reduces the risk of toxicity to normal cells. Additionally, its small size and ease of synthesis make it a convenient molecule for laboratory experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N'-(cinnamoyloxy)-2-pyridinecarboximidamide. One area of focus is the development of this compound derivatives with improved potency and selectivity. Another area of interest is investigating the potential of this compound in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.

Scientific Research Applications

N'-(cinnamoyloxy)-2-pyridinecarboximidamide has been shown to selectively induce apoptosis (cell death) in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy, as traditional chemotherapy drugs often have toxic side effects due to their non-selective nature. This compound has been studied in various cancer cell lines, including leukemia, breast cancer, and glioblastoma, and has shown promising results in inducing cell death.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-15(13-8-4-5-11-17-13)18-20-14(19)10-9-12-6-2-1-3-7-12/h1-11H,(H2,16,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGCFQCYIQPLOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.